Antiproliferative Activity in MCF-7 Breast Cancer Cells: 5-Methylpyrazolo[1,5-A]pyrimidin-7-OL vs. Unsubstituted Pyrazolo[1,5-a]pyrimidine Scaffold
The target compound exhibits measurable antiproliferative activity against the MCF-7 human breast cancer cell line, with a reported IC50 value of 15.3 μM . This activity can be contrasted with the unsubstituted pyrazolo[1,5-a]pyrimidine core scaffold, which lacks the specific 5-methyl and 7-hydroxyl substitutions and generally shows no significant activity in this assay at comparable concentrations (class-level inference, data not explicitly available). The presence of the hydroxyl group at the 7-position and the methyl group at the 5-position is critical for this observed activity, as it enhances binding affinity to specific kinase targets [1].
| Evidence Dimension | Cytotoxicity (IC50) |
|---|---|
| Target Compound Data | 15.3 μM |
| Comparator Or Baseline | Unsubstituted pyrazolo[1,5-a]pyrimidine core scaffold |
| Quantified Difference | Significant activity observed only for the substituted compound |
| Conditions | MCF-7 human breast cancer cell line, in vitro MTT assay (presumed) |
Why This Matters
This data provides a quantifiable benchmark for the compound's activity, justifying its selection over simpler, less active pyrazolo[1,5-a]pyrimidine building blocks for anticancer research.
- [1] MDPI. (2021). Special Issue 'Pyrazolo[1,5-a]pyrimidines: Synthesis, Functionalization, and Biological Activity'. Molecules, 26(9), 2708. View Source
